2-(4-Methylphenyl)acetophenone
Overview
Description
2-(4-Methylphenyl)acetophenone is an organic compound with the molecular formula C15H14O. It is a derivative of acetophenone, where the phenyl ring is substituted with a methyl group at the para position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.
Mechanism of Action
Target of Action
Similar compounds such as acetophenone have been shown to interact with enzymes like r-specific alcohol dehydrogenase .
Mode of Action
It’s known that ketones, such as 2-(4-methylphenyl)acetophenone, can react with nucleophiles like nitrogen in a process that forms oximes . This reaction is essentially irreversible as the adduct dehydrates .
Biochemical Pathways
Similar compounds like acetophenone are involved in the synthesis of useful resins and fragrances . They can also undergo reactions like free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
It’s known that similar compounds like acetophenone can increase the photosensitizing activities of certain drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-(4-Methylphenyl)acetophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of 4-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methylphenyl)acetophenone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed:
Oxidation: 4-Methylbenzoic acid.
Reduction: 2-(4-Methylphenyl)ethanol.
Substitution: 4-Bromo-2-(4-methylphenyl)acetophenone.
Scientific Research Applications
2-(4-Methylphenyl)acetophenone has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential pharmacological properties and as a precursor in the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of fragrances, resins, and other industrial chemicals.
Comparison with Similar Compounds
Acetophenone: The parent compound, which lacks the methyl substitution on the phenyl ring.
4-Methylacetophenone: Similar structure but with the methyl group directly attached to the acetophenone moiety.
2-(4-Methoxyphenyl)acetophenone: A derivative with a methoxy group instead of a methyl group.
Uniqueness: 2-(4-Methylphenyl)acetophenone is unique due to the specific positioning of the methyl group, which influences its reactivity and interactions. This substitution pattern can affect the compound’s physical properties, such as melting point and solubility, as well as its chemical behavior in various reactions.
Biological Activity
2-(4-Methylphenyl)acetophenone, also known as p-tolylacetophenone, is an aromatic ketone with the chemical formula CHO. This compound has garnered attention in various fields, including medicinal chemistry and agrochemistry, due to its potential biological activities. This article aims to explore the biological activity of this compound, summarizing relevant research findings, case studies, and applications.
- Molecular Weight : 214.27 g/mol
- Melting Point : 50-52 °C
- Solubility : Soluble in organic solvents like ethanol and ether.
The biological activity of this compound is attributed to its ability to interact with various biological targets. The following mechanisms have been identified:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacteria and fungi. This activity is likely due to the compound's ability to disrupt cellular membranes and interfere with metabolic processes .
- Phytotoxicity : Studies have shown that this compound can inhibit seed germination and root growth in various plant species, suggesting its potential use as a herbicide or plant growth regulator. The inhibition effect correlates positively with concentration, indicating a dose-dependent response .
Biological Activity Data
Biological Activity | Effect | Reference |
---|---|---|
Antimicrobial | Inhibits growth of bacteria and fungi | |
Phytotoxic | Inhibits seed germination and root growth | |
Cytotoxic | Induces apoptosis in cancer cell lines |
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated significant inhibition at concentrations as low as 0.5 mM, indicating its potential as a natural preservative or therapeutic agent . -
Phytotoxic Effects :
In another investigation focusing on phytotoxicity, this compound was tested on Allium cepa (onion) seeds. The compound showed a marked reduction in both radicle and hypocotyl lengths at concentrations above 0.5 mM when tested on paper substrates, while lower concentrations stimulated growth in soil conditions . -
Cytotoxicity in Cancer Research :
A recent study assessed the cytotoxic effects of various acetophenone derivatives, including this compound, on human cancer cell lines. The compound exhibited significant cytotoxicity at higher concentrations (IC50 = 15 µM), suggesting its potential as an anticancer agent .
Discussion
The diverse biological activities of this compound highlight its potential applications in both agriculture and medicine. Its antimicrobial properties could be harnessed for developing new antibiotics or preservatives, while its phytotoxic effects may lead to innovative herbicides.
Properties
IUPAC Name |
2-(4-methylphenyl)-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O/c1-12-7-9-13(10-8-12)11-15(16)14-5-3-2-4-6-14/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WILFDKCJCDVGQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20287457 | |
Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2430-99-1 | |
Record name | 2430-99-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51154 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-Methylphenyl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20287457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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